![molecular formula C8H6ClN3 B13924946 5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
5-Chloro-7-methylpyrido[3,4-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-methylpyrido[3,4-B]pyrazine is a heterocyclic compound that features a pyrido-pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylpyrido[3,4-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with hydrazine derivatives, followed by cyclization to form the pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-methylpyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 5-amino-7-methylpyrido[3,4-B]pyrazine.
Substitution: Formation of 5-substituted-7-methylpyrido[3,4-B]pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-7-methylpyrido[3,4-B]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-methylpyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways such as the Ras/Erk or PI3K/Akt pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-7-methylpyrido[2,3-B]pyrazine
- 5-Chloro-7-methylpyrido[4,3-B]pyrazine
- 5-Chloro-7-methylpyrido[3,4-C]pyrazine
Uniqueness
5-Chloro-7-methylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric properties. This uniqueness can lead to distinct biological activities and applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H6ClN3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
5-chloro-7-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3/c1-5-4-6-7(8(9)12-5)11-3-2-10-6/h2-4H,1H3 |
Clave InChI |
PKLMOWXNKLJSCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=CN=C2C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)
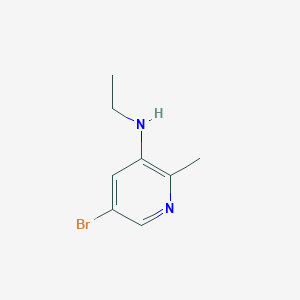
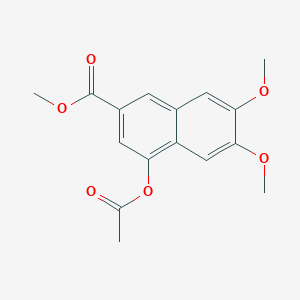
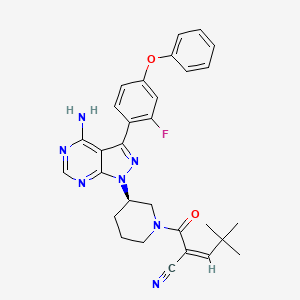
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
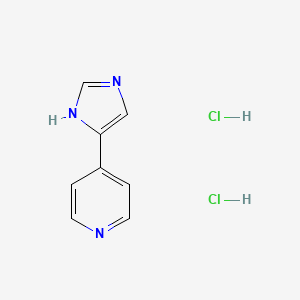
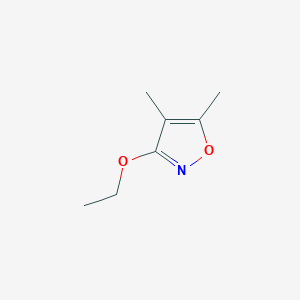
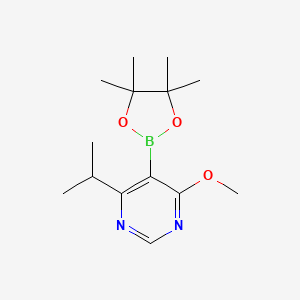
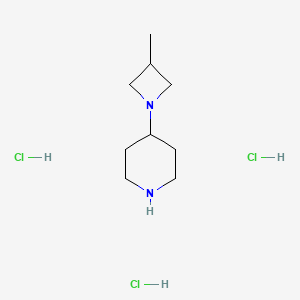

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)



